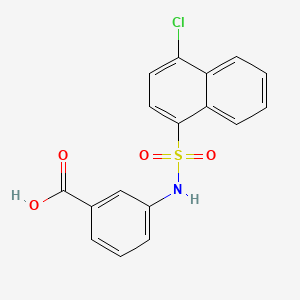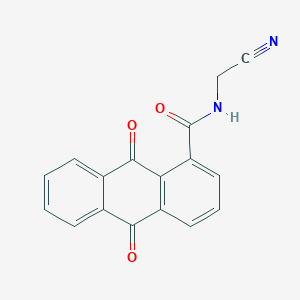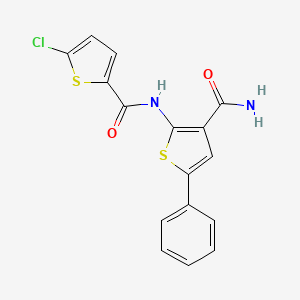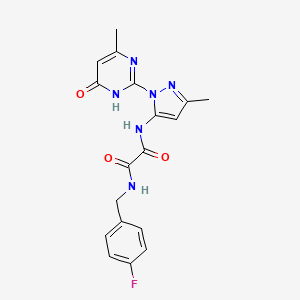![molecular formula C13H17N3O2S B2942554 1-(4-Ethylbenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea CAS No. 1206998-65-3](/img/structure/B2942554.png)
1-(4-Ethylbenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain a benzo[d]thiazole ring, which is a type of heterocyclic compound. Benzo[d]thiazoles are known for their wide range of biological activities and are used in the development of various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely show the presence of a benzo[d]thiazole ring, an ethyl group attached to the 4-position of the ring, and a urea group attached to the 1-position of the ring with a 2-methoxyethyl group .Chemical Reactions Analysis
Benzo[d]thiazoles are known to participate in a variety of chemical reactions. For example, they can act as ligands in coordination chemistry, undergo electrophilic substitution, and participate in cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, benzo[d]thiazoles are stable compounds. They may exhibit fluorescence, which can be used in chemical sensing .科学的研究の応用
Synthesis and Spectroscopic Characterizations
A study focused on the synthesis and characterization of thiazolyl urea derivatives, employing spectroscopic techniques for analysis. These compounds were analyzed for their nonlinear optical (NLO) properties and frontier molecular orbitals (FMOs), indicating their significance in technological applications due to notable NLO character compared to urea molecules. This suggests their potential in materials science and optoelectronic devices (Haroon et al., 2019).
Molecular Structure and Biological Activity
Another study synthesized novel thiazolyl urea derivatives and evaluated their antitumor activities. The structural confirmation through NMR and X-ray diffraction analysis, alongside biological evaluation, shows some derivatives exhibiting promising antitumor properties. This research suggests the potential of thiazolyl urea derivatives in developing new antitumor agents (Ling et al., 2008).
Antimicrobial Activity
Thiazolyl urea derivatives have also been studied for their antimicrobial properties. A study on imino-4-methoxyphenol thiazole derived Schiff bases evaluated their antibacterial and antifungal activities, indicating moderate activity against selected bacterial and fungal species. This highlights the potential use of thiazolyl derivatives in antimicrobial treatment (Vinusha et al., 2015).
Radiolabeling for Imaging Studies
Radiolabeling of thiazolyl urea derivatives, such as AR-A014418, for PET studies has been explored to study brain penetration and selective inhibition properties. Although specific compounds showed poor brain penetration, the methodology underscores the potential of radiolabeled thiazolyl ureas in biomedical imaging and neurodegenerative disease research (Vasdev et al., 2005).
作用機序
将来の方向性
特性
IUPAC Name |
1-(4-ethyl-1,3-benzothiazol-2-yl)-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-3-9-5-4-6-10-11(9)15-13(19-10)16-12(17)14-7-8-18-2/h4-6H,3,7-8H2,1-2H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDRYTUGRLDGKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)NC(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-(2-fluorobenzyl)-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2942474.png)
![6-[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B2942476.png)

![{6,6-Difluoro-5H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanamine](/img/structure/B2942479.png)

![N-(Cyanomethyl)-2-(8-methylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B2942483.png)





![3-(4-bromophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B2942493.png)
